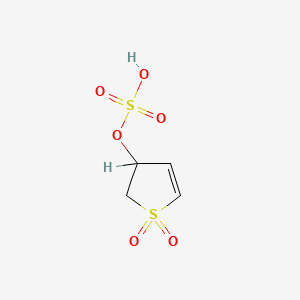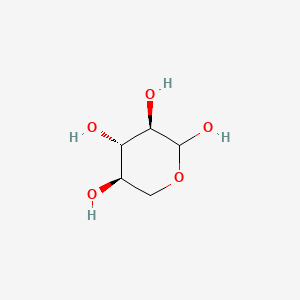
盐酸扎特布丁
描述
盐酸扎特布拉丁是一种负性频率调节剂,以其阻断超极化激活环核苷酸门控(HCN)通道的能力而闻名。这些通道在调节心脏节律和神经元兴奋性中起着不可或缺的作用。 盐酸扎特布拉丁主要用于研究环境中,以研究其对心率和相关生理过程的影响 .
科学研究应用
盐酸扎特布拉丁在科学研究中具有广泛的应用:
心血管研究: 它用于研究HCN通道抑制对心率和心脏节律的影响。
神经科学: 该化合物用于研究HCN通道在神经元兴奋性和突触可塑性中的作用。
药理学: 它作为一种模型化合物,用于开发新的负性频率调节剂,并研究其药代动力学和药效学。
药物筛选: 盐酸扎特布拉丁用于高通量筛选分析中,以识别潜在的HCN通道阻滞剂 .
作用机制
盐酸扎特布拉丁通过阻断HCN通道发挥作用,HCN通道负责在窦房结细胞中产生超极化激活内向电流(If)。这种抑制减少了这些细胞的起搏器活性,导致心率降低。 此外,盐酸扎特布拉丁可以阻断电压门控外向钾电流和相关的神经元超极化激活内向电流(Ih),但它对L型钙电流几乎没有或没有活性 .
类似化合物:
依伐布雷定: 另一种HCN通道阻滞剂,用于降低慢性心力衰竭患者的心率。
ZD7288: 一种选择性HCN通道阻滞剂,用于神经科学研究以研究突触可塑性。
盐酸西洛布拉丁: 一种HCN通道阻滞剂,其药理特性与盐酸扎特布拉丁相似。
盐酸扎特布拉丁的独特性: 盐酸扎特布拉丁在没有显着影响其他心脏离子通道的情况下,对HCN通道具有特异性抑制作用,这一点是独一无二的。 这种选择性作用使其成为心血管和神经科学研究中的一种有价值的工具 .
生化分析
Biochemical Properties
Zatebradine hydrochloride interacts with HCN channels, specifically HCN1-4, blocking the slow inward current through these channels . The IC50 values for HCN1-4 are 1.83 µM, 2.21 µM, 1.90 µM, and 1.88 µM, respectively .
Cellular Effects
In cellular processes, Zatebradine hydrochloride has been observed to influence sleep/wake behavior in zebrafish . At a dose of 0.1 µM, it was found to shorten latency to daytime sleep, while a dose of 30 µM led to moderate reductions in average activity .
Molecular Mechanism
Zatebradine hydrochloride exerts its effects at the molecular level by blocking hyperpolarization-activated inward current (I_f) through cyclic nucleotide-gated cation (HCN) channels . This blocking action is use-dependent .
Temporal Effects in Laboratory Settings
The effects of Zatebradine hydrochloride have been studied over time in laboratory settings, specifically in zebrafish . The compound was found to have different effects at different times of the day, with certain doses leading to increased sleep during the night .
Dosage Effects in Animal Models
In animal models, specifically zebrafish, the effects of Zatebradine hydrochloride were found to vary with dosage . A dose of 0.1 µM led to shorter latency to daytime sleep, while a dose of 30 µM led to moderate reductions in average activity .
Metabolic Pathways
Given its interaction with HCN channels, it is likely involved in pathways related to these channels .
Transport and Distribution
Given its interaction with HCN channels, it is likely that it is transported to areas where these channels are present .
Subcellular Localization
Given its interaction with HCN channels, it is likely localized to areas where these channels are present .
准备方法
合成路线和反应条件: 盐酸扎特布拉丁的合成涉及几个关键步骤:
酰化: 3,4-二甲氧基苯乙酸与亚硫酰氯在二氯甲烷中反应生成相应的酰氯。
酰胺化: 该酰氯然后与氨基乙醛二甲基缩醛和三乙胺在二氯甲烷中反应生成N-(2,2-二乙氧基乙基)-3,4-二甲氧基苯乙酰胺。
环化: 该中间体在乙酸中的盐酸作用下环化得到7,8-二甲氧基-1,3-二氢-2H-3-苯并氮杂卓-2-酮。
烷基化: 该化合物用1-溴-3-氯丙烷在二甲基亚砜中使用叔丁醇钾进行烷基化,得到3-(3-氯丙基)-7,8-二甲氧基-1,3-二氢-2H-3-苯并氮杂卓-2-酮。
最后步骤: 最后产物通过使该中间体与N-甲基-2-(3,4-二甲氧基苯基)乙胺在100°C下反应,然后在乙酸中用钯碳催化氢化而获得.
工业生产方法: 盐酸扎特布拉丁的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用高效反应器、连续流动工艺和严格的质量控制措施,以确保最终产品的纯度和一致性 .
反应类型:
氧化: 盐酸扎特布拉丁可以发生氧化反应,特别是在甲氧基上,导致形成醌衍生物。
还原: 该化合物可以在羰基处还原形成醇衍生物。
取代: 它可以发生亲核取代反应,特别是在氯丙基侧链上,导致各种取代衍生物。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用硼氢化钠和氢化铝锂等还原剂。
取代: 在碱性条件下使用胺类和硫醇类等亲核试剂可以实现取代反应。
主要产品:
氧化: 醌衍生物。
还原: 醇衍生物。
相似化合物的比较
Ivabradine: Another HCN channel blocker used to reduce heart rate in patients with chronic heart failure.
ZD7288: A selective HCN channel blocker used in neuroscience research to study synaptic plasticity.
Cilobradine Hydrochloride: An HCN channel blocker with similar pharmacological properties to Zatebradine Hydrochloride.
Uniqueness of Zatebradine Hydrochloride: Zatebradine Hydrochloride is unique in its specific inhibitory effects on HCN channels without significantly affecting other cardiac ionic channels. This selective action makes it a valuable tool in both cardiovascular and neuroscience research .
属性
IUPAC Name |
3-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O5.ClH/c1-27(13-9-19-7-8-22(30-2)23(15-19)31-3)11-6-12-28-14-10-20-16-24(32-4)25(33-5)17-21(20)18-26(28)29;/h7-8,15-17H,6,9-14,18H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNKXJHEQKMWCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CCC3=CC(=C(C=C3)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
85175-67-3 (Parent) | |
| Record name | Zatebradine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091940873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6045745 | |
| Record name | Zatebradine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91940-87-3 | |
| Record name | 2H-3-Benzazepin-2-one, 3-[3-[[2-(3,4-dimethoxyphenyl)ethyl]methylamino]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91940-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zatebradine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091940873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zatebradine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZATEBRADINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJB7DYV16A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![7-acetyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B1682343.png)
